Hynapene C

Anticoccidial Parasitology In vitro screening

Hynapene C (155111-90-3) is a Penicillium sp. FO-1611 metabolite with an MIC of 34.7 µM against E. tenella and E. acervulina—3.5-fold more potent than Hynapene A (123 µM). Its non-ionophoric mechanism distinguishes it from polyether ionophores (e.g., monensin, MIC 0.18 µM), making it essential for resistance mechanism studies. Use as a validated positive control for coccidial assay development and SAR-guided analog design. Quantitative benchmarking data included in every batch. Request a quote for research-grade material.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 155111-90-3
Cat. No. B117903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHynapene C
CAS155111-90-3
Synonyms5-(3-ene-1-oxo-2,6,8-trimethyldecalin-2-yl)-2,4-pentadienoic acid
hynapene C
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1CC(C2C(C1)C=CC(C2=O)(C)C=CC=CC(=O)O)C
InChIInChI=1S/C18H24O3/c1-12-10-13(2)16-14(11-12)7-9-18(3,17(16)21)8-5-4-6-15(19)20/h4-9,12-14,16H,10-11H2,1-3H3,(H,19,20)/b6-4+,8-5+
InChIKeyNUIMPRVESYOKAD-HLQBBKRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hynapene C (CAS 155111-90-3) – Core Specifications and Baseline Characterization


Hynapene C (CAS 155111-90-3) is a natural product belonging to the class of organic compounds known as medium-chain fatty acids, specifically a (2E,4E)-5-(2,6,8-trimethyl-1-oxo-4a,5,6,7,8,8a-hexahydronaphthalen-2-yl)penta-2,4-dienoic acid . It is a secondary metabolite produced by the fungal strain Penicillium sp. FO-1611 and was originally isolated and characterized in 1993 as one of a series of novel anticoccidial agents [1]. The compound exhibits a molecular formula of C18H24O3 and a molecular weight of 288.38 g/mol . Its primary documented bioactivity is inhibition of Eimeria parasites, making it a compound of interest for research into anticoccidial therapeutics and veterinary parasitic disease control.

Why Generic Substitution with Closely Related Analogs or In‑Class Compounds Fails to Guarantee Equivalent Anticoccidial Potency


Within the hynapene family and broader anticoccidial compound classes, minor structural variations result in significant potency differentials that cannot be predicted without empirical, quantitative data. For example, hynapene A, a structural analog produced by the same Penicillium strain, exhibits an in vitro potency approximately 3.5‑fold lower than hynapene C against Eimeria tenella, despite their shared biosynthetic origin and related chemical backbones [1]. More broadly, the polyether ionophore class (e.g., monensin, salinomycin) differs fundamentally in both mechanism of action and potency metrics . Consequently, interchangeability among hynapene analogs or between hynapenes and ionophores is not scientifically defensible; the specific activity of hynapene C against Eimeria species must be verified against defined quantitative benchmarks.

Quantitative Differentiation of Hynapene C Against Key Comparators: A Procurement‑Focused Evidence Compendium


Potency Differential Against Eimeria tenella: Hynapene C Exhibits 3.5‑Fold Greater Activity Than Hynapene A in Head‑to‑Head In Vitro Assay

In a direct comparative study conducted by Tabata et al. (1993) using BHK‑21 cells as host, hynapene C achieved complete inhibition of Eimeria tenella schizont formation at a concentration of 34.7 µM. Under identical assay conditions, the structurally related analog hynapene A required a concentration of 123 µM to achieve the same endpoint [1]. This represents a 3.5‑fold (or 88.7 µM) difference in effective concentration, establishing that hynapene C is quantitatively superior to hynapene A for this specific parasitic target. Hynapene B exhibited an MIC identical to hynapene C (34.7 µM), providing a secondary baseline for structure‑activity relationship analyses [1].

Anticoccidial Parasitology In vitro screening

Activity Against Eimeria acervulina: Consistent Potency Supports Broad‑Spectrum Anticoccidial Utility

Hynapene C has also been characterized for activity against Eimeria acervulina, a distinct poultry pathogen that infects the upper small intestine. Vendor‑supplied technical data indicate an inhibitory MIC of 34.7 µM against E. acervulina . This value matches precisely the potency observed against E. tenella in the original 1993 study, suggesting that the compound's anticoccidial activity is not species‑specific but rather broadly effective across multiple Eimeria species. While a direct comparator for this target is not available in the primary literature, the consistency of the 34.7 µM endpoint across two different Eimeria species supports a robust, reproducible biological profile.

Anticoccidial Parasitology Veterinary parasitology

Comparison with Polyether Ionophore Monensin: Mechanistic and Potency Distinctions Drive Differentiated Research Applications

Hynapene C belongs to the medium‑chain fatty acid class and is proposed to act via a mechanism distinct from polyether ionophores such as monensin. Quantitatively, monensin sodium exhibits a reported MIC50 of 180 nM (0.18 µM) against Eimeria tenella sporozoites in a Madin‑Darby bovine kidney (MDBK) cell invasion assay . In contrast, hynapene C demonstrates an MIC of 34.7 µM in a BHK‑21 cell schizont inhibition assay [1]. While these assays differ in endpoint (cell invasion vs. schizont formation) and host cell line, the nearly 200‑fold difference in concentration underscores that hynapene C is not simply a low‑potency analog of ionophores but rather a compound with a unique potency profile and likely divergent molecular target. This distinction is critical for experimental designs seeking to probe non‑ionophore anticoccidial mechanisms or to circumvent ionophore resistance.

Anticoccidial Mechanism of action Comparative pharmacology

Prioritized Application Scenarios for Hynapene C in Research and Industrial Settings


Structure–Activity Relationship (SAR) Studies within the Hynapene Chemical Series

The direct head‑to‑head data showing a 3.5‑fold potency difference between hynapene A (123 µM) and hynapene C (34.7 µM) against Eimeria tenella provides a robust quantitative foundation for medicinal chemistry efforts aimed at elucidating the structural determinants of anticoccidial activity [1]. Researchers can use hynapene C as a benchmark for synthesizing and evaluating novel hynapene analogs.

Exploratory Anticoccidial Screening Across Multiple Eimeria Species

With documented MIC values of 34.7 µM against both E. tenella [1] and E. acervulina , hynapene C serves as a reproducible positive control for establishing and validating in vitro assays targeting diverse coccidial pathogens. Its consistent potency across species simplifies cross‑strain comparisons.

Mechanistic Studies of Non‑Ionophore Anticoccidial Pathways

The distinct potency profile of hynapene C relative to monensin (34.7 µM vs. 0.18 µM in respective assays) positions it as a valuable tool for investigating anticoccidial mechanisms that do not rely on ionophoric cation transport. This is particularly relevant in the context of emerging resistance to ionophore‑based coccidiostats.

Natural Product‑Derived Lead Compound Research

As a secondary metabolite isolated from Penicillium sp. FO‑1611 [1], hynapene C represents a structurally characterized natural product scaffold that can be used in fermentation optimization studies and as a precursor for semi‑synthetic derivatization programs aimed at improving potency or physicochemical properties.

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